molecular formula C14H15N3 B8587544 3-Pyridinecarboximidamide,N-(4-ethylphenyl)-(9CI)

3-Pyridinecarboximidamide,N-(4-ethylphenyl)-(9CI)

Cat. No.: B8587544
M. Wt: 225.29 g/mol
InChI Key: GTWQZBNVXRUFGT-UHFFFAOYSA-N
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Description

3-Pyridinecarboximidamide, N-(4-ethylphenyl)-(9CI) is an organic compound that belongs to the class of carboximidamides This compound is characterized by the presence of a pyridine ring substituted with a carboximidamide group and an N-(4-ethylphenyl) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboximidamide, N-(4-ethylphenyl)-(9CI) typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-3-carboxylic acid and 4-ethylphenylamine.

    Formation of Carboximidamide: Pyridine-3-carboxylic acid is first converted to its corresponding carboximidamide derivative using reagents such as thionyl chloride and ammonia.

    Coupling Reaction: The carboximidamide derivative is then coupled with 4-ethylphenylamine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of 3-Pyridinecarboximidamide, N-(4-ethylphenyl)-(9CI) may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reagents.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboximidamide, N-(4-ethylphenyl)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the phenyl ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of pyridine-3-carboxylic acid derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Pyridinecarboximidamide, N-(4-ethylphenyl)-(9CI) has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboximidamide, N-(4-ethylphenyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridinecarboximidamide, N-(4-methylphenyl)-(9CI)
  • 3-Pyridinecarboximidamide, N-(4-chlorophenyl)-(9CI)
  • 3-Pyridinecarboximidamide, N-(4-fluorophenyl)-(9CI)

Uniqueness

3-Pyridinecarboximidamide, N-(4-ethylphenyl)-(9CI) is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

N'-(4-ethylphenyl)pyridine-3-carboximidamide

InChI

InChI=1S/C14H15N3/c1-2-11-5-7-13(8-6-11)17-14(15)12-4-3-9-16-10-12/h3-10H,2H2,1H3,(H2,15,17)

InChI Key

GTWQZBNVXRUFGT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=C(C2=CN=CC=C2)N

Origin of Product

United States

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